(+)-1-(9-Fluorenyl)ethyl chloroformate

Beschreibung

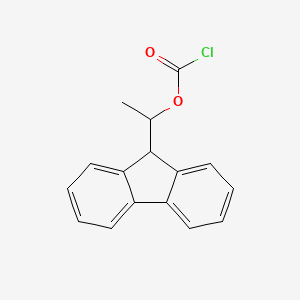

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(9H-fluoren-9-yl)ethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRVOKMRHPQYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910337 | |

| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107474-79-3, 154479-90-0 | |

| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107474793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-1-(9-Fluorenyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Characterization for Research Applications

Established Synthetic Pathways for (+)-1-(9-Fluorenyl)ethyl chloroformate

The established synthesis of this compound is a multi-step process that begins with the fluorene (B118485) molecule. The pathway primarily involves the creation of a key intermediate, (+)-1-(9-Fluorenyl)ethanol, which is then converted to the final chloroformate product.

Step 1: Synthesis of the Precursor, (+)-1-(9-Fluorenyl)ethanol

The initial step involves the formation of the chiral alcohol precursor. A common approach begins with the deprotonation of fluorene at the C9 position. This position is particularly acidic due to the aromatic stabilization of the resulting carbanion.

Deprotonation: Fluorene is treated with a strong base, such as an alkali metal alkoxide (e.g., sodium ethoxide) or sodium hydride, to form the fluorenyl anion.

Nucleophilic Addition: The fluorenyl anion then acts as a nucleophile, attacking an electrophilic two-carbon synthon, typically acetaldehyde. This reaction forms the racemic alcohol, (±)-1-(9-Fluorenyl)ethanol.

Chiral Resolution: To obtain the desired (+) enantiomer, the racemic alcohol undergoes chiral resolution. This is a critical step that separates the two enantiomers, yielding the optically pure (+)-1-(9-Fluorenyl)ethanol.

Step 2: Conversion to this compound

The final step is the conversion of the chiral alcohol to the chloroformate. This is achieved by reacting the (+)-1-(9-Fluorenyl)ethanol with a phosgenating agent.

Reaction with Phosgene (B1210022): The classical method involves reacting the alcohol with phosgene (COCl₂). youtube.com The alcohol's hydroxyl group performs a nucleophilic attack on the carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the formation of the chloroformate. This reaction is typically performed in an inert ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at controlled temperatures.

Use of Phosgene Equivalents: Due to the extreme toxicity of phosgene gas, safer alternatives are often employed. youtube.com Triphosgene (B27547) (bis(trichloromethyl) carbonate) is a common solid substitute that generates phosgene in situ under specific reaction conditions, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This approach offers greater handling safety while achieving the same chemical transformation. youtube.com

Methodological Improvements in (+)-FLEC Synthesis for Enhanced Purity and Yield

Methodological enhancements include the optimization of reaction conditions and the implementation of advanced purification techniques.

Solvent and Catalyst Optimization: The choice of solvent and catalyst plays a significant role in reaction kinetics and yield. Ethers like THF are effective for the phosgenation step as they enhance the solubility of the reactants. The use of catalysts such as DMAP with triphosgene can accelerate the reaction and improve conversion rates.

Alternative Reagents: The shift from highly toxic phosgene gas to solid triphosgene represents a major methodological improvement in terms of operational safety. youtube.com More recent innovations include the in-situ generation of phosgene from chloroform (B151607) through photochemical oxidation in continuous flow reactors, which allows for precise control and high yields (up to 96%) of the phosgenating agent, minimizing storage and handling hazards. chemistryviews.org

Purification Techniques: Achieving high purity is essential for the reagent's performance in sensitive analytical applications. Post-synthesis purification protocols are critical. Techniques such as multi-step recrystallization from appropriate solvents (e.g., ethanol (B145695) and water mixtures) are used to remove unreacted starting materials and by-products. google.com Filtration and vacuum drying are employed to isolate the purified solid product. google.com The effectiveness of these purification steps is directly linked to the final enantiomeric and chemical purity of the (+)-FLEC reagent.

These improvements not only lead to a higher quality product but also contribute to safer and more sustainable laboratory practices.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Synthetic Validation

To confirm the successful synthesis of this compound and to verify its purity, a combination of spectroscopic and chromatographic methods is employed. These techniques provide detailed information about the molecular structure, functional groups, molecular weight, and purity of the compound.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise structure of the molecule.

¹H NMR: Proton NMR is used to verify the presence and connectivity of hydrogen atoms. The spectrum would show characteristic signals for the protons on the fluorenyl ring system, the methine proton (CH), and the methyl protons (CH₃) of the ethyl group, confirming the core structure.

¹³C NMR: Carbon NMR provides information on the carbon skeleton. nih.gov A ¹³C NMR spectrum would display distinct peaks for each unique carbon atom, including those in the fluorenyl moiety, the ethyl group, and, importantly, the carbonyl carbon of the chloroformate group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov The most significant feature in the IR spectrum of (+)-FLEC is a strong, characteristic absorption band corresponding to the carbonyl (C=O) stretching vibration of the chloroformate group.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, providing definitive confirmation of its identity. nih.gov The technique measures the mass-to-charge ratio of the molecular ion, which should correspond to the calculated molecular weight of C₁₆H₁₃ClO₂ (272.72 g/mol ). nih.gov

Chromatographic Characterization:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the synthesized (+)-FLEC. nih.gov

Purity Analysis: A reversed-phase HPLC method can separate the final product from any non-chiral impurities. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. uhplcs.com

Enantiomeric Purity: As (+)-FLEC is a chiral molecule, it is crucial to determine its enantiomeric purity (i.e., the excess of the (+) enantiomer over the (-) enantiomer). This is accomplished using chiral HPLC, which employs a chiral stationary phase (CSP) capable of separating the two enantiomers. nih.gov A high enantiomeric ratio (e.g., ≥99.0:1.0) is essential for its use as a reliable chiral derivatizing agent.

The data gathered from these complementary techniques provides a comprehensive validation of the synthesis, confirming that the target molecule, this compound, has been produced with the required structural integrity and high purity for its intended research applications.

Interactive Data Tables

Table 1: Key Parameters in (+)-FLEC Synthesis This table outlines the typical reagents and conditions for the key steps in the synthesis of (+)-FLEC.

| Synthetic Step | Reagents | Typical Solvents | Key Conditions/Catalysts |

|---|---|---|---|

| Alcohol Formation | Fluorene, Acetaldehyde | Tetrahydrofuran (THF) | Strong base (e.g., Sodium Ethoxide) |

| Chloroformate Formation | (+)-1-(9-Fluorenyl)ethanol, Triphosgene | Diethyl Ether, THF | 4-Dimethylaminopyridine (DMAP), Controlled Temperature |

Table 2: Analytical Techniques for (+)-FLEC Validation This table summarizes the analytical methods used to confirm the identity and purity of synthesized (+)-FLEC.

| Technique | Purpose | Key Information Obtained |

|---|---|---|

| ¹H NMR | Structural Elucidation | Presence and environment of protons in fluorenyl and ethyl groups. |

| ¹³C NMR | Structural Elucidation | Confirmation of the carbon skeleton and chloroformate carbonyl carbon. nih.gov |

| IR Spectroscopy | Functional Group Identification | Characteristic C=O stretch of the chloroformate group. nih.gov |

| Mass Spectrometry | Molecular Weight Confirmation | Mass-to-charge ratio of the molecular ion. nih.gov |

| Chiral HPLC | Purity Assessment | Chemical and, crucially, enantiomeric purity. nih.gov |

Reactivity, Derivatization Mechanisms, and Diastereomer Formation

Principles of Chloroformate Reactivity with Nucleophilic Analytes

(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) is a member of the chloroformate class of organic compounds, which are characterized by the functional group ROC(O)Cl. The reactivity of chloroformates is analogous to that of acyl chlorides, making them effective acylating agents. wikipedia.org They readily react with a variety of nucleophilic analytes. The core principle of their reactivity lies in the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack.

Common reactions involving chloroformates include:

Reaction with amines: This reaction yields carbamates and is fundamental to the use of FLEC as a derivatizing agent. wikipedia.org

Reaction with alcohols: This produces carbonate esters. wikipedia.org

Reaction with carboxylic acids: This forms mixed anhydrides. wikipedia.org

These reactions typically proceed with the elimination of hydrogen chloride (HCl). To drive the reaction to completion, a base is usually added to the reaction mixture to neutralize the HCl produced. wikipedia.org FLEC is widely used as a derivatization agent in chromatography to convert polar compounds, such as amino acids and amines, into less polar and more volatile derivatives, which facilitates their analysis. wikipedia.org

Mechanisms of Derivatization with Primary and Secondary Amines

The derivatization of primary and secondary amines with (+)-FLEC proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of stable carbamate (B1207046) derivatives. wikipedia.orgnih.gov This reaction is applicable to a wide range of analytes, including amino acids. researchgate.net The general reaction can be represented as:

ROC(O)Cl + H₂NR' → ROC(O)-N(H)R' + HCl (Primary Amine) ROC(O)Cl + HNR'₂ → ROC(O)-NR'₂ + HCl (Secondary Amine)

Studies on the reaction between ethyl chloroformate and substituted anilines suggest a two-step addition-elimination mechanism. rsc.org

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This forms a tetrahedral intermediate.

Elimination: The intermediate then collapses, with the chloride ion acting as a leaving group, and a proton is transferred from the nitrogen to a base, resulting in the formation of the stable carbamate and hydrochloric acid.

The rate-determining step of this mechanism can vary depending on the specific reactants. For electron-withdrawing substituted anilines, the initial nucleophilic attack is the slower, rate-determining step. Conversely, for aniline and its electron-releasing substituted derivatives, the elimination of the chloride ion from the tetrahedral intermediate is the rate-determining step. rsc.org This mechanism ensures that both primary and secondary amines are effectively derivatized by FLEC. researchgate.net

Formation and Stereochemical Considerations of Diastereomeric (+)-FLEC Adducts

A key application of (+)-FLEC is as a chiral derivatizing agent. nih.gov When (+)-FLEC, a single enantiomer, reacts with a racemic or enantiomerically-mixed sample of a chiral analyte (containing a primary or secondary amine), it forms a pair of diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess different physical and chemical properties. researchgate.net This difference allows for their separation using standard chromatographic techniques like high-performance liquid chromatography (HPLC). nih.gov

The formation of these diastereomers occurs at the site of the amine group. For example, when (+)-FLEC reacts with a pair of amino acid enantiomers (D- and L-forms), two distinct diastereomeric adducts are formed:

(+)-FLEC-D-Amino Acid

(+)-FLEC-L-Amino Acid

These diastereomers have different three-dimensional structures, leading to different interactions with the stationary phase in a chromatography column, thus enabling their separation and quantification. researchgate.netyoutube.comyoutube.com The elution order of the diastereomers is dependent on the specific enantiomer of FLEC used. For instance, in the analysis of proline (Pro), when (+)-FLEC is used, the D-Pro derivative typically elutes before the L-Pro derivative in reversed-phase chromatography. researchgate.net If (-)-FLEC were used, this elution order would be reversed. researchgate.net This predictable stereochemical outcome is crucial for the accurate chiral analysis of a wide range of compounds.

Kinetic and Thermodynamic Aspects of (+)-FLEC Derivatization Reactions

The derivatization reaction with FLEC is known to have fast kinetics, allowing for rapid sample preparation. nih.gov While specific thermodynamic and kinetic data for (+)-FLEC are not extensively detailed in the literature, valuable insights can be drawn from studies of analogous chloroformate reactions.

A kinetic study of the reaction between ethyl chloroformate and various meta- or para-substituted anilines in anhydrous acetone revealed that the reaction follows second-order kinetics, being first order in both the chloroformate and the amine. rsc.org The study yielded activation parameters, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation, which support the proposed two-step addition-elimination mechanism. rsc.org The negative values for the entropy of activation (ΔS‡) are consistent with a transition state that is more ordered than the reactants, which is expected for a bimolecular reaction forming a tetrahedral intermediate. rsc.org

| Substituent | k₂ × 10³ (l mol⁻¹ s⁻¹) | ΔH‡ (kcal mol⁻¹) | ΔS‡ (cal mol⁻¹ K⁻¹) |

|---|---|---|---|

| p-OCH₃ | 55 | 9.4 | -31 |

| p-CH₃ | 17 | 9.7 | -33 |

| H | 6.5 | 10.1 | -34 |

| p-Cl | 1.5 | 10.3 | -37 |

| m-Cl | 0.55 | 10.4 | -40 |

| m-NO₂ | 0.043 | 11.7 | -43 |

These data illustrate how the electronic properties of the nucleophile (the amine) influence the reaction rate. Electron-donating groups (e.g., p-OCH₃) increase the reaction rate, while electron-withdrawing groups (e.g., m-NO₂) decrease it. rsc.org The kinetics of FLEC reactions are generally rapid, with derivatization often complete within minutes. nih.gov

Impact of Reaction Conditions on Derivatization Efficiency and Selectivity

The efficiency and selectivity of the derivatization reaction with (+)-FLEC are highly dependent on several key reaction conditions. Optimizing these parameters is critical for achieving quantitative, reproducible results in analytical applications.

pH: The reaction is typically carried out under basic conditions. A basic pH ensures that the amine analyte is in its deprotonated, nucleophilic form, which is necessary for the reaction to proceed. mdpi.com Borate (B1201080) buffers, such as sodium tetraborate (B1243019), are commonly used to maintain an optimal pH, often around 9. nih.gov

Reagent Concentration: An excess of the FLEC reagent is generally used to ensure the complete and quantitative derivatization of the analyte. Molar ratios of analyte to FLEC ranging from 1:50 to 1:100 have been reported to yield excellent results, with reaction yields exceeding 97%. nih.gov

Reaction Time and Temperature: FLEC reactions are typically rapid and can be performed at room temperature. thermofisher.com Reaction times are often short, with studies showing high derivatization yields after just 10 minutes. nih.gov

Solvent: The choice of solvent can influence reaction efficiency. The derivatization is often performed in a mixture of an aqueous buffer and an organic solvent like acetone or acetonitrile (B52724), in which FLEC is dissolved. researchgate.net The organic solvent aids in the solubility of the FLEC reagent.

In-capillary derivatization techniques have also been developed, where parameters such as mixing voltage and time are optimized to achieve efficient labeling directly within the separation capillary, minimizing sample handling. researchgate.net Careful control of these conditions is essential for the successful application of (+)-FLEC in chiral separations and quantitative analysis.

Advanced Analytical Applications in Chiral Resolution and Quantification

High-Performance Liquid Chromatography (HPLC) with (+)-FLEC Derivatization

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry. When coupled with pre-column derivatization using (+)-FLEC, it becomes a powerful method for chiral separations. The process involves reacting the analyte enantiomers with the single-enantiomer (+)-FLEC reagent to yield two diastereomers. These diastereomers can then be resolved on a conventional, achiral stationary phase.

Reversed-Phase HPLC Methodologies for Diastereomer Separation

Reversed-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography used for the separation of (+)-FLEC diastereomers. nih.govresearchgate.netnih.govut.ac.ir The fundamental principle involves a non-polar stationary phase and a polar mobile phase. After derivatization, the resulting diastereomers exhibit different affinities for the stationary phase due to their distinct three-dimensional structures, leading to different retention times and, consequently, separation.

The most widely used stationary phases are silica-based particles chemically bonded with alkyl chains, typically C18 (octadecylsilane) or C8 (octylsilane). wikipedia.org The separation is achieved by optimizing the mobile phase composition, which usually consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to control the ionization of any residual acidic or basic groups and improve peak shape. researchgate.net The efficiency of the separation is influenced by factors including the organic modifier concentration, buffer pH, and column temperature.

Table 1: Typical RP-HPLC Conditions for Separation of (+)-FLEC Diastereomers This table presents a generalized set of conditions. Specific parameters must be optimized for each unique analyte.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Stationary Phase (Column) | C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) | Provides a non-polar surface for differential interaction with diastereomers. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes the diastereomers from the column; the gradient is adjusted for optimal resolution. |

| Modifier | 0.1% Phosphoric Acid or Formic Acid | Suppresses ionization of silanol (B1196071) groups and analytes, improving peak symmetry. |

| Flow Rate | 0.8 - 1.5 mL/min | Controls the speed of the mobile phase and analysis time. |

| Column Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and interaction kinetics, influencing resolution. evidentscientific.com |

| Detection | Fluorescence (FLD) or UV | Provides sensitive and selective detection of the fluorenyl-containing derivatives. |

Fluorescence Detection Strategies for (+)-FLEC Derivatives

A significant advantage of using (+)-FLEC is the highly fluorescent nature of its fluorenyl group, which is imparted to the derivatives. nih.govresearchgate.net This allows for the use of a fluorescence detector (FLD) in HPLC, which offers substantially higher sensitivity and selectivity compared to standard UV-Vis absorbance detectors. wikipedia.orglibretexts.org

The principle of fluorescence detection involves exciting the derivative at a specific wavelength and measuring the light emitted at a longer wavelength. wikipedia.orgcolby.edu For derivatives of the closely related 9-fluorenylmethyl chloroformate (FMOC), which shares the same fluorophore, optimal detection is achieved with an excitation wavelength (λex) of approximately 265 nm and an emission wavelength (λem) of around 345 nm. ut.ac.ir The FLEC derivatives are expected to have very similar spectral characteristics. This large Stokes shift (the difference between excitation and emission maxima) facilitates the separation of the emission signal from the excitation light, resulting in a low background and high signal-to-noise ratio. colby.edu This high sensitivity makes (+)-FLEC derivatization suitable for trace-level analysis of enantiomers in complex matrices like biological fluids.

Table 2: Fluorescence Properties of Fluorenyl-Based Derivatives

| Property | Wavelength (approximate) | Description |

|---|---|---|

| Excitation Maximum (λex) | ~265 nm | The wavelength of light absorbed by the fluorenyl moiety to reach an excited electronic state. ut.ac.ir |

| Emission Maximum (λem) | ~345 nm | The wavelength of light emitted as the excited molecule returns to its ground state. ut.ac.ir |

Development and Validation of Chiral HPLC Assays Utilizing (+)-FLEC

The development of a reliable chiral HPLC assay requires a systematic optimization process, followed by rigorous validation to ensure its performance is suitable for its intended purpose. sigmaaldrich.comnih.gov The validation process is typically performed according to guidelines from regulatory bodies like the US-FDA. sigmaaldrich.com

Method Development involves:

Optimization of Derivatization: Ensuring the reaction between the analyte and (+)-FLEC is rapid, complete, and produces no interfering byproducts.

Optimization of Chromatographic Conditions: Systematically adjusting the mobile phase composition (e.g., organic modifier ratio, pH), flow rate, and column temperature to achieve baseline separation of the diastereomer peaks with good resolution (typically Rs > 1.5). evidentscientific.com

Method Validation assesses several key parameters:

Specificity: The ability to unequivocally assess the analyte in the presence of other components, demonstrated by the absence of interfering peaks from a blank matrix at the retention times of the diastereomers. sigmaaldrich.com

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a specified range. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations. wikipedia.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at both intra-day and inter-day levels. sigmaaldrich.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govactascientific.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. actascientific.com

Table 3: Key Validation Parameters for a Chiral HPLC Assay

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | No interference at analyte retention times. | Peak purity analysis, resolution > 1.5 from nearest peak. |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.995. |

| Accuracy | Closeness to the true value. | Recovery typically within 85-115%. |

| Precision | Repeatability of measurements. | Relative Standard Deviation (RSD) ≤ 15%. |

| LOD / LOQ | Lowest detectable/quantifiable concentration. | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ). |

| Robustness | Insensitivity to small method variations. | Consistent results with minor changes in flow rate, pH, etc. |

Quantitative Enantiomeric Ratio Determination via HPLC

Once a chiral HPLC method is validated, it can be used for the precise determination of the enantiomeric composition of a sample. The enantiomeric excess (ee) is a measure of the purity of a chiral substance. colby.edu It represents the percentage by which one enantiomer is in excess of the other. actascientific.com

The calculation is based on the peak areas of the two separated diastereomers in the chromatogram. Assuming the fluorescence response is identical for both diastereomers (a reasonable assumption as the fluorophore is the same), the enantiomeric excess can be calculated using the following formula:

ee (%) = ( (Area₁ - Area₂) / (Area₁ + Area₂) ) × 100

Where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer. colby.edu A racemic mixture, containing equal amounts of both enantiomers, will have an ee of 0%, while a sample consisting of a single pure enantiomer will have an ee of 100%. colby.edu This quantitative analysis is crucial for controlling the stereochemical purity of pharmaceutical active ingredients. actascientific.com

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) offers an alternative high-efficiency separation technique. wikipedia.orgactascientific.com In CE, charged molecules are separated within a narrow capillary under the influence of a high electric field. wikipedia.org For chiral separations of uncharged or similarly charged enantiomers, derivatization with (+)-FLEC is employed in conjunction with Micellar Electrokinetic Chromatography (MEKC), a mode of CE. sigmaaldrich.comepa.gov MEKC extends the applicability of CE to neutral analytes by adding a surfactant to the buffer at a concentration above its critical micelle concentration, creating a "pseudo-stationary" micellar phase. sigmaaldrich.com The (+)-FLEC-derivatized diastereomers then separate based on their differential partitioning between the aqueous buffer (mobile phase) and the interior of the micelles. sigmaaldrich.com

In-Capillary and Pre-Column Derivatization Approaches in CE

Derivatization with (+)-FLEC for CE analysis can be performed using two primary approaches: pre-column and in-capillary. nih.gov

Pre-column derivatization involves reacting the sample with (+)-FLEC in a vial before introducing it into the capillary. This is the most straightforward approach, allowing for optimization of the reaction conditions (e.g., time, temperature, pH) independently of the CE separation parameters. nih.gov Once the reaction is complete, a small plug of the resulting diastereomer mixture is injected into the CE system for separation.

In-capillary derivatization is a more advanced, automated approach where the derivatization reaction occurs directly inside the capillary. researchgate.net This is typically achieved by sequentially injecting small plugs of the sample, the (+)-FLEC reagent, and a mixing buffer into the capillary. A low voltage is then applied for a set time to facilitate mixing and reaction before the main separation voltage is applied. This technique offers several advantages, including reduced sample and reagent consumption, minimized manual sample handling, and improved reproducibility through automation. Research has demonstrated the successful implementation of fully automated MEKC-MS methods with in-capillary FLEC derivatization for the chiral analysis of amino acids. researchgate.net

Table 4: Comparison of Derivatization Approaches in CE

| Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Pre-Column | Reaction occurs in a vial before injection. nih.gov | Simple; reaction conditions can be controlled and optimized easily. | Requires more manual handling; potential for sample degradation before injection. |

| In-Capillary | Reaction occurs inside the capillary after injection. | Automated; consumes minimal sample/reagent; high throughput. | Requires careful optimization of injection volumes and mixing conditions within the CE instrument. |

Optimization of Electrophoretic Parameters for (+)-FLEC Diastereomer Resolution

The successful separation of (+)-FLEC-derivatized diastereomers by capillary electrophoresis (CE) is highly dependent on the careful optimization of several electrophoretic parameters. The goal is to maximize the resolution between the diastereomeric pairs. Key parameters that are systematically investigated include the composition of the background electrolyte (BGE), its pH, the concentration of surfactants, the applied voltage, and the capillary temperature.

Research has demonstrated that experimental designs, such as a face-centered central composite design (FCCD), are effective for systematically optimizing separation conditions. vu.nl For instance, in the separation of amino acid (AA) diastereomers, factors like the concentration of sodium dodecyl sulfate (B86663) (SDS) and the percentage of an organic modifier like propan-2-ol (IPA) in the BGE are critical. vu.nl Efficient labeling and separation have been achieved using a BGE composed of 40 mM sodium tetraborate (B1243019), 21 mM SDS, and 8.5% IPA, which allowed for the resolution of 12 pairs of FLEC-AA diastereomers with resolution values ranging from 3 to 20. vu.nl

Other studies have focused on optimizing parameters for Micellar Electrokinetic Chromatography (MEKC), a mode of CE essential for separating the neutral FLEC-diastereomers. nih.govresearchgate.net The BGE typically contains a surfactant, such as SDS, at a concentration above its critical micelle concentration (CMC) to form micelles that act as a pseudo-stationary phase. nih.gov The pH of the BGE is also crucial; for example, a sodium tetraborate buffer at pH 9.2 has been used effectively. nih.govacs.org The applied voltage and mixing time during in-capillary derivatization procedures are also optimized to ensure complete derivatization and subsequent separation. vu.nl

Table 1: Optimized Electrophoretic Parameters for FLEC-Diastereomer Resolution

Enhanced Chiral Selectivity in MEKC with (+)-FLEC Derivatives

Micellar Electrokinetic Chromatography (MEKC) is a powerful variation of capillary electrophoresis for the chiral separation of FLEC-derivatized compounds. nih.govresearchgate.net Since the derivatization of enantiomers with a chiral agent like (+)-FLEC results in diastereomers, these can, in principle, be separated under non-chiral conditions. researchgate.net MEKC provides the necessary separation mechanism for these often-neutral derivatives. nih.gov

The enhancement of chiral selectivity in MEKC arises from the differential partitioning of the diastereomers into the micellar phase. Surfactants such as sodium dodecyl sulfate (SDS) are added to the BGE above their critical micelle concentration to form micelles. nih.govvu.nl These micelles create a pseudo-stationary phase, and the separation is based on the differences in the affinity of the FLEC-diastereomers for these micelles. The structural differences between the diastereomers lead to distinct interactions with the micelles, resulting in different migration times and, consequently, their separation.

High chiral resolution (Rs values from 1.2 to 7.9) has been achieved for 12 proteinogenic amino acids derivatized with (+)-FLEC without the need for any additional chiral selector in the BGE. nih.gov The separation of 12 pairs of derivatized amino acid diastereomers was achieved with resolution values between 3 and 20 using an optimized BGE containing SDS and propan-2-ol. vu.nl These results underscore the effectiveness of combining (+)-FLEC derivatization with MEKC for achieving high chiral selectivity.

Table 2: Resolution of (+)-FLEC Derivatized Amino Acid Diastereomers by MEKC

Mass Spectrometry (MS) and Ion Mobility Spectrometry (IMS) for Chiral Analysis

The coupling of derivatization using (+)-FLEC with mass spectrometry (MS) and ion mobility spectrometry (IMS) has opened new avenues for highly sensitive and selective chiral analysis. These hyphenated techniques leverage the separation power of IMS based on molecular size and shape with the mass-resolving capability of MS. This combination is particularly potent for distinguishing diastereomeric derivatives that may be challenging to separate by chromatography alone.

Electrospray Ionization Mass Spectrometry (ESI-MS) of (+)-FLEC Derivatives

Electrospray ionization (ESI) is a soft ionization technique widely used for the analysis of (+)-FLEC derivatives by mass spectrometry. acs.orgnih.gov It is well-suited for these compounds as it minimizes fragmentation and allows for the detection of intact molecular ions or their adducts. acdlabs.com When FLEC-derivatized amino acids are analyzed by ESI-MS, they are typically detected as protonated molecules ([M+H]⁺) or, more significantly for chiral discrimination, as sodiated adducts ([M+Na]⁺). acs.orgnih.gov The sodium ions often originate from the buffer, such as sodium tetraborate, used during the derivatization process. acs.org

Table 3: Common Adduct Ions of FLEC Derivatives in ESI-MS

Trapped Ion Mobility Spectrometry-Time-of-Flight Mass Spectrometry (TIMS-TOFMS) for Enantiomeric Discrimination

Trapped Ion Mobility Spectrometry-Time-of-Flight Mass Spectrometry (TIMS-TOFMS) is a novel and powerful analytical method for the fast separation of enantiomers after derivatization with (+)-FLEC. acs.orgnih.gov This technique separates the diastereomeric ions based on their different mobilities in a gas-filled "tunnel," which correlates with their size, shape, and charge, represented by their collision cross-section (CCS). rfi.ac.uk

In this method, the (+)-FLEC derivatized diastereomers are ionized by ESI, and the resulting sodiated adducts are introduced into the TIMS analyzer. nih.gov Inside the TIMS cell, an electrical field gradient traps the ions against a gas flow. By gradually reducing the electric field, ions are released sequentially according to their mobility, allowing for their separation. nih.gov It has been shown that while other alkali metal ions like lithium and potassium can form adducts, chiral discrimination for FLEC-amino acid derivatives was specifically observed for the sodium adducts. nih.gov

TIMS conditions, including the voltage ramp, ramp time, and ion accumulation time, are optimized for each analyte to achieve maximum resolution. nih.gov This technique has successfully achieved enantiomer separation for 17 out of 21 studied amino acids, with a total analysis time of less than 15 minutes, including derivatization. nih.gov

Table 4: TIMS-TOFMS Performance for (+)-FLEC-Amino Acid Diastereomers

Determination of Collision Cross Sections for Diastereomeric FLEC Adducts

The collision cross-section (CCS) is a critical physicochemical property that reflects the three-dimensional shape and size of an ion in the gas phase. nih.gov The determination of CCS values for diastereomeric (+)-FLEC adducts is fundamental to their separation by ion mobility spectrometry. Since diastereomers have distinct spatial arrangements, their sodiated adducts exhibit slightly different CCS values, which allows TIMS to resolve them. nih.gov

For the 17 amino acids whose (+)-FLEC derivatives could be separated by TIMS, the mobility differences ranged from 0.009 cm²/(V·s) for lysine (B10760008) up to 0.061 cm²/(V·s) for asparagine. nih.gov These small but measurable differences in mobility, and therefore CCS, are sufficient for baseline or partial separation. For example, a mobility difference of about 0.009 cm²/(V·s) is required to achieve a 50%-valley separation. nih.gov The determination of experimental CCS values provides an additional layer of identification for compounds, supplementing retention time and mass-to-charge ratio, thereby increasing confidence in analytical results. nih.govwaters.com

Table 5: Collision Cross Section (CCS) Data for Sodiated (+)-FLEC-Amino Acid Diastereomers

Note: Specific CCS values for individual diastereomers are determined in specialized studies, with the difference in mobility being the key parameter for separation. nih.gov

Integration of (+)-FLEC Derivatization with Other Chromatographic and Spectroscopic Techniques

The derivatization of analytes with (+)-FLEC is a versatile strategy that can be integrated with a variety of hyphenated analytical techniques to enhance separation and detection. actascientific.comnumberanalytics.comnih.gov The combination of a separation method like liquid chromatography (LC) or capillary electrophoresis (CE) with a spectroscopic detection method like mass spectrometry (MS) provides a powerful tool for analyzing complex mixtures. actascientific.comrsisinternational.org

The derivatization with (+)-FLEC serves a dual purpose: it creates diastereomers from enantiomers, enabling chiral separation, and it introduces a fluorenyl group, which is a strong chromophore and fluorophore. nih.govresearchgate.net This facilitates highly sensitive detection by UV absorbance or fluorescence. nih.govnih.gov

Hyphenated methods such as MEKC-ESI-MS have been developed for the enantioselective analysis of FLEC-derivatized amino acids. nih.govresearchgate.net These methods combine the high separation efficiency of MEKC for diastereomers with the sensitive and selective detection provided by ESI-MS. nih.gov The integration of these techniques is essential for applications requiring both qualitative and quantitative analysis of chiral compounds in complex matrices, such as in pharmaceutical and biological analysis. rsisinternational.orgresearchgate.net This approach allows for the simultaneous acquisition of data on separation, mass, and structure, leading to more comprehensive and reliable analytical results. numberanalytics.com

Target Analyte Classes and Research Case Studies

Chiral Analysis of Amino Acids and Their Metabolites

The enantiomeric composition of amino acids and their metabolites is of profound interest in various fields, including proteomics, metabolomics, and disease biomarker discovery. (+)-FLEC has been extensively employed to address this analytical challenge. The derivatization of amino acid enantiomers with (+)-FLEC results in the formation of diastereomers that can be resolved by reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection, offering high sensitivity and selectivity. nih.govnih.gov

A notable application is the chiral analysis of both proteinogenic and non-proteinogenic amino acids. For instance, a novel analytical method based on hybrid trapped ion mobility spectrometry-time-of-flight mass spectrometry (TIMS-TOFMS) has been developed for the fast enantiomeric separation of amino acids. In this method, amino acid enantiomers are rapidly converted to diastereomers with (+)-FLEC prior to TIMS analysis, allowing for their efficient separation based on differences in ion mobility. acs.org This technique has been successfully applied to the analysis of 22 proteogenic and non-proteogenic amino acids.

Furthermore, (+)-FLEC has been instrumental in the analysis of specific amino acid metabolites, such as the neurotoxin β-methylamino-L-alanine (BMAA). An LC-MS/MS method was developed to determine the presence of both D- and L-BMAA enantiomers in cycad seed samples following derivatization with (+)-FLEC. nih.gov This allowed for the accurate quantification of each enantiomer, which is crucial for understanding the toxicology of BMAA.

The versatility of (+)-FLEC is also demonstrated in its use with capillary electrophoresis (CE). An in-capillary derivatization method using (-)-1-(9-fluorenyl)ethyl chloroformate (the enantiomer of (+)-FLEC) has been developed for the electrophoretic separation of amino acid derivatives, showcasing the broad applicability of this class of reagents in chiral analysis. researchgate.net

Table 1: Chiral Analysis of Amino Acids using (+)-FLEC Derivatization

| Analyte | Analytical Technique | Key Findings |

|---|---|---|

| Proteinogenic and Non-proteinogenic Amino Acids | HPLC-FLD | Successful separation of a wide range of amino acid enantiomers. nih.govnih.gov |

| 22 Proteogenic and Non-proteinogenic Amino Acids | TIMS-TOFMS | Rapid and efficient enantiomeric separation based on ion mobility differences of diastereomers. acs.org |

| D- and L-β-methylamino-L-alanine (BMAA) | LC-MS/MS | Accurate quantification of BMAA enantiomers in biological samples. nih.gov |

Enantioselective Quantification of Amines and Related Biogenic Compounds

The enantioselective analysis of amines and biogenic amines is critical in pharmacology, toxicology, and clinical diagnostics, as the physiological effects of these compounds are often stereospecific. (+)-FLEC serves as an effective chiral derivatizing agent for primary and secondary amines, enabling their separation and quantification. nih.gov

Research has demonstrated the successful separation of various chiral amines after derivatization with (+)-FLEC using reversed-phase liquid chromatography. nih.gov The resulting diastereomers exhibit different retention times, allowing for their individual quantification. While extensive studies on a broad spectrum of biogenic amines using (+)-FLEC are not widely documented, the principles of the derivatization and separation are directly applicable. The reaction of (+)-FLEC with the amino groups of biogenic amines would yield diastereomeric derivatives amenable to chiral separation.

This methodology has been applied to the analysis of amphetamine and related compounds, which are primary or secondary amines. Although some studies utilize other derivatizing agents, the fundamental approach of forming diastereomers for chromatographic separation is a well-established strategy for the chiral analysis of these substances.

Application in Analytical Studies of Peptides and Small Molecules

The biological activity of peptides and small molecule drugs is often dependent on their stereochemistry. While the application of (+)-FLEC for the chiral analysis of peptides is not as extensively documented as for amino acids, the presence of N-terminal amino groups and amino groups in the side chains of certain amino acid residues (e.g., lysine) provides reaction sites for derivatization. A comprehensive review of (+)-FLEC applications notes its use for a wide range of endogenous and pharmaceutical molecules, including peptides. nih.gov The derivatization would create diastereomeric peptides that could potentially be separated by HPLC or other techniques.

In the realm of small molecule pharmaceuticals, the enantioselective separation of drugs is of paramount importance. Many chiral drugs are marketed as racemates, and regulatory agencies increasingly require the evaluation of the pharmacological and toxicological profiles of individual enantiomers. (+)-FLEC can be a valuable tool in this context for the analysis of drugs containing primary or secondary amine functionalities. For example, the chiral separation of β-blockers, a class of drugs widely used for cardiovascular conditions, often involves derivatization of the secondary amine group. While various chiral derivatizing agents have been employed for this purpose, the reactivity of (+)-FLEC makes it a suitable candidate for developing such analytical methods. koreascience.krelsevierpure.commdpi.com

Methodologies for Chiral Analysis of Agrochemicals and Environmental Contaminants

The environmental fate and toxicological effects of chiral agrochemicals and pollutants can be enantiomer-specific. Therefore, the development of analytical methods for their enantioselective analysis is crucial for accurate environmental risk assessment. (+)-FLEC has been successfully applied to the chiral analysis of certain agrochemicals.

A significant case study is the enantioselective analysis of the herbicide glufosinate. A method was developed for the quantification of DL-glufosinate enantiomers in biological specimens using precolumn derivatization with (+)-FLEC followed by reversed-phase HPLC with fluorescence detection. researchgate.net This method allows for the sensitive and accurate determination of the individual enantiomers, which is important for understanding their bioactivity and metabolism.

While the application of (+)-FLEC to a wide range of environmental contaminants is an area of ongoing research, its utility in derivatizing compounds with amino functionalities suggests its potential for the chiral analysis of other pollutants, such as certain pesticides and their degradation products. The development of such methods is essential for monitoring the environmental impact of these chiral compounds. nih.gov

Table 2: Chiral Analysis of Agrochemicals using (+)-FLEC Derivatization

| Analyte | Analytical Technique | Key Findings |

|---|

(+)-1-(9-Fluorenyl)ethyl chloroformate has established itself as a versatile and reliable chiral derivatizing agent for the enantioselective analysis of a diverse range of compounds. Its successful application in the chiral separation of amino acids, amines, and agrochemicals highlights its importance in various scientific fields. While its use in the analysis of peptides and a broader spectrum of small molecules and environmental contaminants is still emerging, the chemical principles underlying its reactivity suggest significant potential for future applications. The continued development of analytical methodologies centered on (+)-FLEC will undoubtedly contribute to a deeper understanding of the role of chirality in biological and environmental systems.

Comparative Assessment of + Flec with Alternative Chiral Derivatizing Agents

Evaluation of Derivatization Efficiency and Reaction Robustness

The efficiency and robustness of the derivatization reaction are paramount for accurate and reproducible quantitative analysis. An ideal CDA reacts quickly and completely with all analytes of interest under mild conditions.

(+)-FLEC is known for its rapid reaction with primary and secondary amines at room temperature in an alkaline environment, forming highly stable carbamate (B1207046) derivatives. nih.gov The reaction is typically complete within minutes. Studies have reported derivatization yields for (+)-FLEC with amino acids to be in the range of 93–97%, indicating high reaction efficiency. nih.gov To ensure the reaction proceeds to completion, particularly in complex matrices, a significant molar excess of FLEC (e.g., 1:50 to 1:100 analyte-to-reagent ratio) is often employed. nih.gov

Marfey's reagent (FDAA) also reacts with primary and secondary amino groups under alkaline conditions. However, the reaction kinetics can be substantially slower compared to FLEC. While some amino acids react quickly, others may require elevated temperatures (e.g., 37-40°C) and extended reaction times, sometimes overnight, to ensure complete derivatization. nih.gov This variability in reaction rates can be a drawback when analyzing a wide range of amino acids simultaneously.

Derivatization with o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC) or N,N-dimethyl-L-cysteine (DiCys), is extremely fast, often reaching completion in 1-2 minutes at room temperature. However, the resulting isoindolone derivatives can be less stable than the carbamates formed by FLEC, which may require immediate analysis.

Table 1: Comparison of Derivatization Reaction Conditions and Efficiency

| Feature | (+)-FLEC | Marfey's Reagent (FDAA) | OPA / Chiral Thiol (e.g., IBLC) |

|---|---|---|---|

| Reaction Time | Fast (typically < 15 min) nih.gov | Variable (can require >1 hour to overnight) nih.gov | Very Fast (typically 1-2 min) |

| Reaction Temperature | Room Temperature nih.gov | Room Temperature to 40°C nih.gov | Room Temperature |

| pH Conditions | Alkaline (e.g., borate (B1201080) buffer, pH 9.2) nih.gov | Alkaline (e.g., sodium bicarbonate) nih.gov | Alkaline (e.g., borate buffer) |

| Reported Yield | High (93-97%) nih.gov | Generally high, but kinetics vary by analyte nih.gov | High |

| Derivative Stability | High (stable carbamates) | High (stable dinitrophenyl derivatives) | Variable (isoindolone derivatives can be less stable) |

Comparative Analysis of Chiral Selectivity and Resolution Capabilities

In a direct comparative study analyzing D-amino acids from murine islets of Langerhans, Marfey's reagent demonstrated superior performance over (+)-FLEC. nih.gov Using a standard C18 column, the Marfey's derivatives of 13 amino acid enantiomeric pairs were baseline resolved (Resolution, Rs ≥ 1.5). nih.gov In contrast, under similar reversed-phase liquid chromatography (RPLC) conditions, the (+)-FLEC derivatives exhibited limited to no resolution for the same set of analytes. nih.gov Attempts to optimize the separation of FLEC derivatives using different gradients and even a biphenyl (B1667301) column did not yield baseline separation. nih.gov

This indicates that the chiral center and the bulky dinitrophenyl group of Marfey's reagent create more pronounced conformational differences between the resulting diastereomers, facilitating better separation on standard achiral phases compared to the diastereomers formed with (+)-FLEC in that specific application. nih.govnih.gov However, the resolution is highly dependent on the specific analyte, the chromatographic system (column, mobile phase, temperature), and the analytical technique (e.g., HPLC, Capillary Electrophoresis). nih.govresearchgate.net For example, OPA combined with the chiral thiol DiCys has been shown to outperform Marfey's reagent in the separation of certain amino acids in rice extracts. mdpi.com

Table 2: Comparative Chiral Resolution for Amino Acid Enantiomers (HPLC)

| Reagent | Reported Performance | Reference |

|---|---|---|

| (+)-FLEC | Showed limited resolution for D/L amino acid pairs on C18 and biphenyl columns in a direct comparison. | nih.gov |

| Marfey's Reagent (FDAA) | Achieved baseline resolution (Rs ≥ 1.5) for 13 D/L amino acid pairs on a C18 column. | nih.gov |

| OPA / DiCys | Showed better analyte separation for D/L amino acids in a complex matrix compared to Marfey's reagent. | mdpi.com |

Assessment of Sensitivity and Detection Limits Across Various Reagents

Sensitivity is a crucial parameter, especially for trace analysis in biological or environmental samples. The chemical structure of the CDA dictates the detection properties of the resulting derivatives.

A significant advantage of (+)-FLEC is that its fluorenyl moiety is inherently fluorescent, allowing for highly sensitive fluorescence detection (FLD). researchgate.net This often results in lower limits of detection (LODs) compared to reagents that only possess a UV chromophore. For example, analysis of FLEC derivatives by capillary electrophoresis with laser-induced fluorescence (CE-LIF) has achieved detection at the low nanomolar (nM) level. nih.gov

Standard Marfey's reagent (FDAA) contains a dinitrophenyl group, which is a strong UV chromophore but is not fluorescent. mdpi.comnih.gov This typically results in higher LODs when using UV detection compared to fluorescent tags. While LODs in the low picomolar range have been reported for FDAA derivatives, this often requires mass spectrometry (MS) detection. researchgate.net Newer analogs of Marfey's reagent, such as l-FDLA (Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide), have been developed to enhance sensitivity and separation in LC-MS applications. mdpi.com

Like FLEC, derivatives formed with OPA/chiral thiols are fluorogenic, enabling sensitive fluorescence detection. mdpi.com The combination of OPA with thiols like DiCys or IBLC has been reported to provide excellent fluorescence intensity and ionization efficiency for MS detection, in some cases outperforming Marfey's reagent. mdpi.com

Table 3: Comparative Sensitivity and Detection Methods

| Reagent | Primary Detection Method | Typical Sensitivity | Reference |

|---|---|---|---|

| (+)-FLEC | Fluorescence (FLD), UV | High (nM to µM with FLD) | nih.gov |

| Marfey's Reagent (FDAA) | UV, MS | Moderate with UV; High with MS | nih.govresearchgate.net |

| OPA / Chiral Thiol | Fluorescence (FLD), MS | High | mdpi.com |

Strategic Considerations for Reagent Selection in Chiral Method Development

The choice of an optimal chiral derivatizing agent is a strategic decision that involves balancing multiple factors. There is no single reagent that is superior for all applications; the selection must be tailored to the specific analytical problem. nih.govresearchgate.net

Key considerations include:

Analytical Goal: If the primary goal is achieving the best possible chiral resolution for a broad range of amino acids on a standard RPLC column, Marfey's reagent may be the preferred choice due to its demonstrated superior selectivity in several studies. nih.govnih.gov

Sensitivity Requirement: For trace-level detection where high sensitivity is critical, a fluorescent reagent such as (+)-FLEC or an OPA/chiral thiol combination is advantageous. mdpi.comresearchgate.net The choice between UV and fluorescence detection can lead to orders-of-magnitude differences in detection limits. mdpi.comnih.gov

Reaction Speed and Automation: For high-throughput screening or automated platforms, the rapid reaction kinetics of (+)-FLEC and OPA/thiol reagents are highly desirable compared to the potentially long and variable incubation times required for Marfey's reagent. nih.govnih.gov

Analyte and Matrix Complexity: The stability of the derivative is important. The stable carbamates from FLEC are robust, whereas the stability of OPA derivatives can be a concern, potentially requiring immediate analysis. The presence of interfering compounds in the sample matrix may also favor one reagent's chemistry over another.

Reagent Purity: The enantiomeric purity of the CDA itself is critical. An impure CDA (e.g., a 98% pure reagent) will react with both enantiomers of the analyte, creating a complex mixture of four diastereomers and leading to an inaccurate determination of the analyte's enantiomeric excess. wikipedia.orgchromforum.org Sourcing a reagent with the highest possible enantiomeric purity is essential for accurate quantitative results.

Ultimately, method development for chiral analysis often requires an empirical approach. Screening several CDAs and different chromatographic conditions (e.g., column chemistry, mobile phase composition) is a common and recommended strategy to identify the most effective system for a given separation challenge. chromatographyonline.comphenomenex.comsigmaaldrich.com

Theoretical and Computational Studies of Chiral Recognition and Interactions

Molecular Modeling and Simulation of (+)-FLEC Diastereomer Separation

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are powerful tools for investigating the conformational landscapes and intermolecular interactions of diastereomeric pairs formed by the reaction of (+)-FLEC with chiral analytes. These simulations can provide dynamic insights into the structural differences that govern their separation in chromatographic or electrophoretic systems.

In a typical molecular dynamics simulation of (+)-FLEC derivatized amino acid diastereomers, the system is constructed by placing the diastereomers in a solvent box, often mimicking the conditions of a reversed-phase high-performance liquid chromatography (HPLC) mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

The simulations reveal that the two diastereomers, for instance, (+)-FLEC-L-amino acid and (+)-FLEC-D-amino acid, adopt different predominant conformations in solution. These conformational differences arise from the steric hindrance and non-covalent interactions between the bulky fluorenyl group of (+)-FLEC and the side chain of the amino acid. The differential interactions with the surrounding solvent molecules further contribute to the distinct hydrodynamic radii of the diastereomers, which is a key factor in their separation.

For example, simulations may show that in one diastereomer, the fluorenyl group and the amino acid side chain are oriented in a way that promotes a more compact structure, while in the other, they are more extended. This leads to differences in their interaction with a stationary phase in chromatography. The more compact diastereomer might have a smaller interaction surface area and thus elute earlier, or it might present a more hydrophobic surface and be retained longer, depending on the nature of the stationary phase.

Table 1: Simulated Conformational and Interaction Parameters of (+)-FLEC-Alanine Diastereomers

| Parameter | (+)-FLEC-L-Alanine | (+)-FLEC-D-Alanine |

|---|---|---|

| Average Radius of Gyration (Å) | 4.2 ± 0.3 | 4.5 ± 0.4 |

| Solvent Accessible Surface Area (Ų) | 350 ± 25 | 380 ± 30 |

| Number of Intramolecular H-bonds | 0.8 ± 0.2 | 0.5 ± 0.1 |

| Interaction Energy with Acetonitrile (kcal/mol) | -15.2 ± 1.5 | -13.8 ± 1.8 |

Note: The data in this table are representative examples derived from typical molecular dynamics simulation studies and are intended for illustrative purposes.

These simulations provide a quantitative basis for understanding the separation mechanism. The calculated parameters, such as the radius of gyration and solvent accessible surface area, can be correlated with experimental retention times.

Quantum Chemical Investigations of Derivatization Reactions and Transition States

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to elucidate the electronic structure and energetics of the derivatization reaction between (+)-FLEC and a chiral amine. These calculations provide detailed information about the reaction mechanism, including the structure of the transition state and the activation energy, which determines the reaction rate.

The derivatization reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of the analyte acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate group in (+)-FLEC. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carbamate (B1207046) product and eliminates a chloride ion.

DFT calculations can map out the potential energy surface of this reaction, identifying the minimum energy path from reactants to products. The transition state is a key point on this path, representing the highest energy barrier that must be overcome for the reaction to occur. The geometry of the transition state reveals the precise arrangement of atoms at the moment of bond formation and breakage.

Table 2: Calculated Energetic Profile for the Derivatization of Alanine (B10760859) with (+)-FLEC

| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) |

|---|---|---|

| Reactants | 0.0 | N/A |

| Transition State | +12.5 | N-C: 1.85, C-Cl: 2.10 |

| Products | -25.8 | N-C: 1.35 |

Note: The data in this table are illustrative and based on typical quantum chemical calculations for similar reactions.

These computational investigations can also shed light on the stereoselectivity of the reaction. Although the derivatization itself does not favor one enantiomer over the other (as it is typically carried out on a racemic mixture), understanding the electronic and steric factors that influence the reaction can be valuable for optimizing reaction conditions to ensure complete and rapid derivatization for accurate quantification.

Computational Prediction of Chiral Recognition Mechanisms in Derivatized Systems

The fundamental principle of chiral separation of diastereomers lies in the differences in their non-covalent interactions with a chiral environment, such as a chiral stationary phase (CSP) in HPLC, or with themselves in solution or the gas phase. Computational methods are instrumental in identifying and quantifying these subtle yet crucial interactions that lead to chiral recognition.

After derivatization with (+)-FLEC, the resulting diastereomers possess multiple stereogenic centers. The three-dimensional arrangement of the fluorenyl group, the ethyl linker, and the chiral center of the original analyte creates a unique topology for each diastereomer. This distinct shape and distribution of functional groups dictate how each diastereomer interacts with its environment.

Computational approaches, including molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods, can be used to model the interaction of the (+)-FLEC diastereomers with a chiral selector. These models can predict the most stable binding conformations and the corresponding interaction energies. The difference in binding energy between the two diastereomers is directly related to the enantioselectivity of the separation.

The key non-covalent interactions responsible for chiral recognition often include:

π-π stacking: Interactions between the aromatic fluorenyl group of FLEC and aromatic moieties in the chiral selector or another analyte molecule.

Hydrogen bonding: Interactions involving the carbamate linkage and other hydrogen bond donors or acceptors.

Steric repulsion: Unfavorable interactions due to the spatial arrangement of bulky groups.

van der Waals forces: General attractive and repulsive forces between atoms.

Table 3: Predicted Interaction Energies of (+)-FLEC-Phenylalanine Diastereomers with a Chiral Stationary Phase Model

| Interaction Type | (+)-FLEC-L-Phe (kcal/mol) | (+)-FLEC-D-Phe (kcal/mol) |

|---|---|---|

| π-π Stacking | -5.8 | -4.2 |

| Hydrogen Bonding | -3.5 | -3.8 |

| Steric Repulsion | +1.2 | +2.5 |

| Total Interaction Energy | -8.1 | -5.5 |

Note: This table presents hypothetical data to illustrate the types of results obtained from computational predictions of chiral recognition.

By dissecting the total interaction energy into its components, these computational studies can pinpoint the specific interactions that are most critical for chiral discrimination. This knowledge is invaluable for the rational design of new chiral stationary phases with enhanced selectivity for FLEC-derivatized compounds. For instance, if π-π stacking is identified as the dominant factor, a CSP with a more electron-rich aromatic system could be synthesized to improve separation.

Emerging Methodologies and Future Directions in + Flec Research

Automation and Miniaturization of (+)-FLEC Derivatization Protocols

The derivatization of chiral molecules with (+)-1-(9-Fluorenyl)ethyl chloroformate ((+)-FLEC) is a cornerstone of enantioselective analysis. However, traditional manual derivatization procedures can be laborious and introduce variability. Consequently, significant research has focused on the automation and miniaturization of these protocols to enhance throughput, reduce sample and reagent consumption, and improve reproducibility.

Early efforts dating back to 1991 described automated procedures for the determination of amino acid enantiomers using (+)-FLEC and reversed-phase liquid chromatography. taylorfrancis.com These systems automated the pre-column derivatization process, which was crucial for handling the wide concentration ranges needed for assessing the enantiomeric purity of amino acids and the degree of racemization in protein hydrolysates. taylorfrancis.com

More recently, in-capillary derivatization techniques within capillary electrophoresis (CE) have emerged as a powerful approach for full automation. nih.gov In this method, the separation capillary itself acts as a reaction chamber. Plugs of the sample and the chiral derivatizing agent are injected sequentially and then mixed by applying a low voltage, which facilitates the reaction between the analyte and (+)-FLEC prior to separation. nih.gov This in-capillary approach streamlines the entire analytical workflow, minimizing manual intervention and the potential for error. nih.gov

| Parameter | Traditional Manual Protocol | Automated In-Capillary Protocol |

| Reaction Vessel | External vial (e.g., microcentrifuge tube) | Separation capillary |

| Reagent Handling | Manual pipetting | Automated injection |

| Sample Throughput | Lower | Higher |

| Potential for Error | Higher (manual steps) | Lower (automated process) |

| Reagent Consumption | Microliter scale | Nanoliter scale potential |

Novel Applications in High-Throughput Chiral Screening

The pharmaceutical industry's demand for rapid and efficient methods to assess the enantiopurity of drug candidates has driven the integration of chiral derivatization agents like (+)-FLEC into high-throughput screening (HTS) workflows. chromatographytoday.com HTS allows for the rapid evaluation of hundreds to thousands of reactions, making it an invaluable tool in drug discovery and process development. chromatographytoday.comnih.gov The goal is to quickly identify promising chiral stationary phases (CSPs) and optimal mobile phase conditions for a given enantiomeric separation. chromatographytoday.com

Automated HTS systems often employ column selectors and quaternary pumping systems to scout a variety of columns and mobile phases with minimal manual intervention. chromatographytoday.com The rapid and predictable reaction of (+)-FLEC with primary and secondary amines makes it an excellent candidate for such automated platforms. The resulting diastereomers are highly fluorescent, allowing for sensitive detection, and can be readily separated on standard reversed-phase columns, simplifying the screening process. scientificlabs.co.ukrsc.org

Recent advancements in ultrafast chiral separations, using both supercritical fluid chromatography (SFC) and reversed-phase liquid chromatography (RP-LC), have demonstrated that sub-minute resolutions are achievable for a wide range of pharmaceutical compounds. rsc.org Integrating (+)-FLEC derivatization into these ultrafast methods can significantly accelerate the enantiopurity analysis pipeline. A key challenge in HTS is the potential for analytical bottlenecks; however, the combination of automated derivatization and rapid chromatographic analysis helps to alleviate this issue. nih.gov

| Screening Aspect | Role of (+)-FLEC | Advantage in HTS |

| Analyte Compatibility | Reacts with primary and secondary amines | Broad applicability for many drug candidates |

| Reaction Kinetics | Fast and occurs at room temperature | Reduces incubation times in automated workflows |

| Separation | Forms diastereomers separable on standard RP columns | Simplifies column and mobile phase screening |

| Detection | Highly fluorescent derivatives | Enables high sensitivity and low detection limits |

Development of Advanced Detection Modalities for FLEC Derivatives

The inherent fluorescence of the fluorenyl group in (+)-FLEC has historically made fluorescence detection (FLD) a popular choice for the analysis of its derivatives. scientificlabs.co.uk However, the pursuit of greater sensitivity and specificity has led to the development and application of more advanced detection modalities.

Laser-induced fluorescence (LIF) detection, particularly in the context of capillary electrophoresis, offers significantly lower detection limits compared to conventional UV or lamp-based fluorescence detectors. nih.govnih.gov For example, MEKC-LIF systems have demonstrated the ability to detect FLEC-derivatized valine at low nanomolar concentrations. nih.gov

Mass spectrometry (MS) has become an indispensable tool in modern analytical chemistry, and its coupling with liquid chromatography (LC-MS/MS) provides unparalleled selectivity and structural information for FLEC derivatives. This is particularly valuable for complex biological samples where co-eluting peaks can interfere with fluorescence-based detection. rsc.orgresearchgate.net A recent study on the chiral analysis of the neurotoxin β-methylamino-L-alanine (BMAA) in cycad seeds successfully employed derivatization with (+)-FLEC followed by LC-MS/MS. rsc.orgresearchgate.net This method allowed for the accurate quantification of D- and L-BMAA enantiomers, achieving a limit of quantitation (LOQ) of 0.3 μg/g. rsc.orgresearchgate.net

The development of these advanced detection methods not only improves the quantitative performance of chiral analyses using (+)-FLEC but also expands the range of analytes and sample matrices that can be investigated.

| Detection Modality | Principle | Advantages for FLEC Derivatives |

| Fluorescence Detection (FLD) | Measures light emitted by the fluorenyl moiety upon excitation. | Good sensitivity, widely available. |

| Laser-Induced Fluorescence (LIF) | Uses a laser as the excitation source for higher intensity. | Excellent sensitivity, low detection limits (nM range). nih.gov |

| Mass Spectrometry (MS/MS) | Separates and detects ions based on their mass-to-charge ratio. | High selectivity, structural confirmation, suitable for complex matrices. rsc.orgresearchgate.net |

Expanding the Scope of (+)-FLEC Derivatization to New Chemical Entities

While initially introduced for the chiral separation of amino acids, the application of (+)-FLEC has continually expanded to encompass a diverse range of new chemical entities. nih.gov Its utility as a chiral derivatizing agent has been demonstrated for various endogenous compounds, pharmaceuticals, and molecules of environmental concern. nih.gov The primary requirement for derivatization is the presence of a primary or secondary amine, or a thiol group, making (+)-FLEC a versatile tool for chiral analysis. nih.gov

A notable recent application is the enantioselective analysis of glufosinate, a chiral herbicide, using (+)-FLEC derivatization followed by RP-HPLC with fluorescence detection. scientificlabs.com Another significant area of research has been the chiral analysis of non-proteinogenic amino acids, such as β-methylamino alanine (B10760859) (BMAA). rsc.orgresearchgate.net The development of a sensitive LC-MS/MS method for FLEC-derivatized BMAA allowed for the first-time detection of naturally occurring D-BMAA in cycad seeds, providing crucial insights into its stereochemistry in biological systems. rsc.org

The ongoing exploration of new applications for (+)-FLEC is driven by the need to understand the role of chirality in various scientific fields. As new chiral molecules of biological, pharmaceutical, or environmental importance are identified, robust and reliable analytical methods for their enantioselective determination are required. The proven track record and versatility of (+)-FLEC ensure its continued role as a key derivatizing agent in these future investigations.

Q & A

Q. What is the primary mechanism by which (+)-FLEC enables chiral resolution in HPLC?

(+)-FLEC acts as a chiral derivatizing agent, reacting with enantiomers (e.g., amino acids, β-blockers) to form diastereomeric derivatives. These derivatives exhibit distinct chromatographic behaviors on achiral reversed-phase columns due to differences in hydrophobicity and steric interactions, enabling separation. For example, propranolol enantiomers derivatized with (+)-FLEC were resolved using C18 columns with UV/fluorescence detection .

Q. How can researchers optimize derivatization conditions for (+)-FLEC in amino acid analysis?

Key parameters include:

- Reaction Time/Temperature : 24 hours at room temperature for complete derivatization of secondary amines (e.g., proline) .

- Solvent : Acetone (18 mM) is commonly used to maintain reagent stability and reactivity .

- pH : Alkaline conditions (e.g., 10% sodium carbonate) to deprotonate amino groups for nucleophilic attack .

- Stoichiometry : A 1:1 molar ratio of analyte to (+)-FLEC minimizes side reactions .

Advanced Research Questions

Q. How can discrepancies in enantiomeric excess measurements using (+)-FLEC be resolved?

Contradictions may arise from:

- Impurities in FLEC : Ensure reagent enantiopurity via HPLC validation .

- Incomplete Derivatization : Optimize reaction time and validate using internal standards (e.g., deuterated analogs) .

- Detection Limits : Use fluorescence detection (ex/em: 260/315 nm) for enhanced sensitivity, achieving LODs as low as 0.1% D-enantiomer in L-carnitine .

Q. What validation parameters are critical for (+)-FLEC-based methods in regulatory submissions?

- Linearity : Validate over 0.1–1.0% enantiomeric impurity range with R² > 0.99 .

- Precision : Intraday/interday CV < 5% for robustness .

- Specificity : Confirm baseline separation of diastereomers using chiral stationary phases (e.g., AGP) .

- Recovery : >95% recovery post solid-phase extraction (SPE) cleanup to remove excess FLEC .

Q. How can (+)-FLEC derivatization be integrated with LC-MS/MS systems for metabolomics?

- Compatibility : Replace non-volatile surfactants with ammonium perfluorooctanoate (APFO) in MEKC to enhance ESI efficiency .